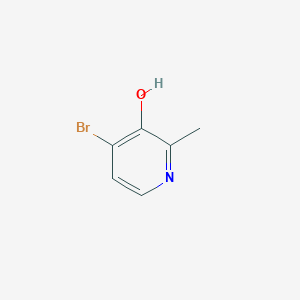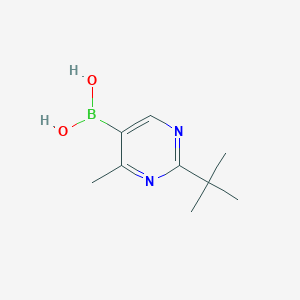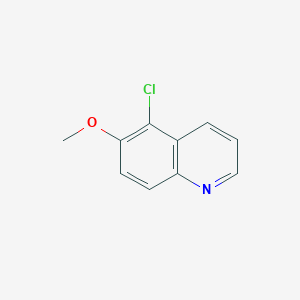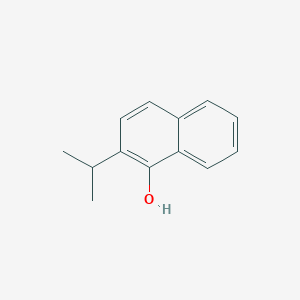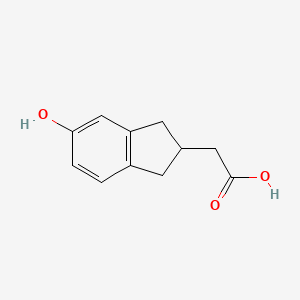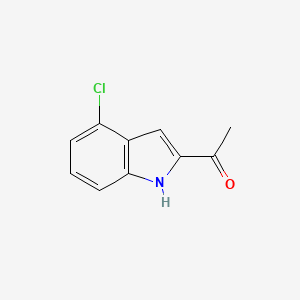
3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of indene derivatives with hydroxylamine hydrochloride under acidic conditions to introduce the hydroxyimino group. The reaction typically proceeds as follows:
Starting Material: Indene derivative
Reagent: Hydroxylamine hydrochloride
Conditions: Acidic medium (e.g., hydrochloric acid), reflux
Another approach involves the oxidation of 3-amino-2,3-dihydro-1H-indene-4-carboxylic acid using oxidizing agents such as sodium periodate or potassium permanganate to form the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amino derivatives.
Substitution: The compound can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, sulfonating agents
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of halogenated or sulfonated derivatives
科学的研究の応用
3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Hydroxyimino Quinic Acid: Shares the hydroxyimino functionality but differs in the overall structure and biological activity.
Hydroxylamine-O-sulfonic Acid: Contains a hydroxyimino group and is used in different chemical reactions and applications.
Uniqueness
3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its indene-based structure, which provides distinct chemical and biological properties compared to other hydroxyimino compounds
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
(3Z)-3-hydroxyimino-1,2-dihydroindene-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)7-3-1-2-6-4-5-8(11-14)9(6)7/h1-3,14H,4-5H2,(H,12,13)/b11-8- |
InChIキー |
QDFQGDYKRLMVAJ-FLIBITNWSA-N |
異性体SMILES |
C1C/C(=N/O)/C2=C1C=CC=C2C(=O)O |
正規SMILES |
C1CC(=NO)C2=C1C=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


